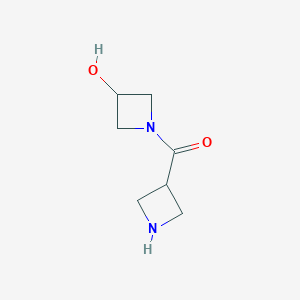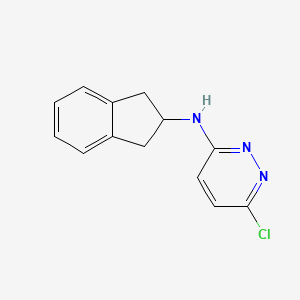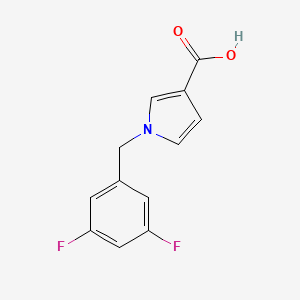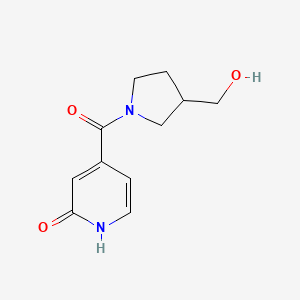
3-(3-环丁基-1H-吡唑-4-基)丙酸
描述
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound used in scientific research . It offers opportunities for studying various biological processes and developing potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrazole compounds, such as 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid, can be achieved through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other synthetic pathways to pyrazoles also exist .科学研究应用
合成和结构分析
3-(3-环丁基-1H-吡唑-4-基)丙酸及其衍生物主要涉及有机合成和结构分析领域。Kumarasinghe等人(2009)描述了相关化合物的合成和结构,强调了在识别位置异构体方面的挑战,以及X射线分析在明确结构确定中的关键作用。同样,Pan等人(2015)的研究展示了通过银(I)催化反应涉及环丁酮合成相关化合物,展示了这些结构的化学多样性(Kumarasinghe, Hruby, & Nichol, 2009) (Pan, Wang, Xia, & Wu, 2015)。
化学反应和合成途径
Deepa等人(2012)的研究侧重于将吡唑-1H-4-基-丙烯酸转化为相关丙酸,使用二亚胺还原等方法,突出了该化合物在化学转化中的作用(Deepa, Babu, Parameshwar, & Reddy, 2012)。此外,Reddy和Rao(2006)讨论了类似化合物的快速合成方法,强调了该化合物在高效实用的化学合成中的重要性(Reddy & Rao, 2006)。
药物应用
Bondavalli等人(1990)探讨了从3-(3,5-二苯基-1H-吡唑-1-基)丙酸出发合成衍生物,揭示了在其研究中显著的镇静和局部麻醉活性,暗示了潜在的药物应用(Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, & Marmo, 1990)。
作用机制
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
生化分析
Biochemical Properties
3-(3-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid and AchE can lead to the inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to various physiological effects.
Cellular Effects
The effects of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the phosphorylation levels of ERK1, a protein involved in the MAPK signaling pathway . By modulating this pathway, 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid can impact cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, which in turn affects neurotransmitter levels and neural function . Additionally, 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects . Over time, 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid has been found to induce changes in cellular metabolism and gene expression, highlighting its potential for long-term biochemical research.
Dosage Effects in Animal Models
The effects of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
3-(3-Cyclobutyl-1H-pyrazol-4-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase . By modulating these pathways, 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid can affect energy production and storage within cells.
Transport and Distribution
The transport and distribution of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with transporters involved in the uptake and efflux of organic acids, facilitating its movement across cellular membranes . Additionally, the distribution of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid within tissues can influence its localization and accumulation, impacting its overall biological activity.
Subcellular Localization
The subcellular localization of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid is critical for its activity and function. This compound has been found to localize within specific cellular compartments, such as the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications may direct 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanoic acid to these compartments, where it can exert its biochemical effects.
属性
IUPAC Name |
3-(5-cyclobutyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9(14)5-4-8-6-11-12-10(8)7-2-1-3-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMARNLJOHMHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


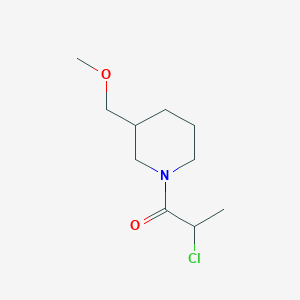
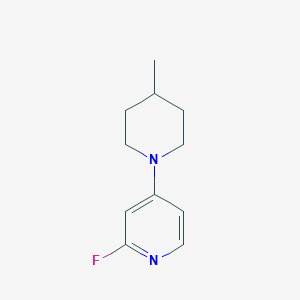
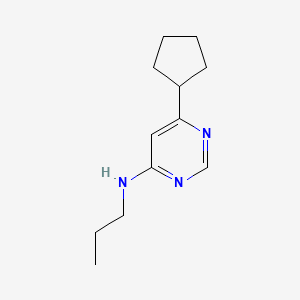
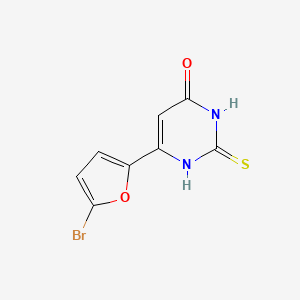
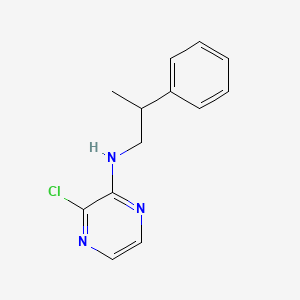
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)

